rac Felodipine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

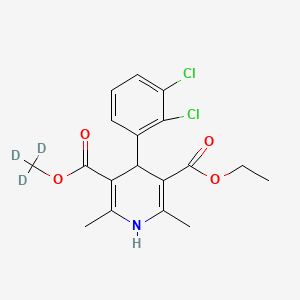

“rac Felodipine-d3” is a labeled dihydropyridine calcium channel blocker . It is also known as "4- (2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid, Methyl Ester-d3" . The CAS Number is 1189970-31-7 . The molecular weight is 387.27 and the molecular formula is C18H16D3Cl2NO4 .

Synthesis Analysis

The synthesis of “rac Felodipine-d3” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of “rac Felodipine-d3” is represented by the formula C18H16D3Cl2NO4 . This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 3 deuterium atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Applications

Extended Release Formulation in Cardiovascular Disorders

Felodipine, a dihydropyridine calcium antagonist, has been extensively studied for its vascular-selective properties and efficacy in treating essential hypertension through extended-release (ER) formulations. This delivery method offers the convenience of once-daily dosing and has demonstrated comparable or superior effectiveness in blood pressure reduction to other calcium antagonists, beta-blockers, diuretics, and ACE inhibitors in patients with mild to moderate essential hypertension. Notably, Felodipine ER does not negatively impact cardiac performance and may contribute to the regression of left ventricular hypertrophy. It is also considered suitable for patients with concomitant conditions like diabetes, renal dysfunction, or asthma (Todd & Faulds, 1992).

Hemodynamic Effects in Hypertension

Felodipine has been shown to reduce blood pressure predominantly by lowering total peripheral resistance without diminishing cardiac output. Its hemodynamic profile includes acute vasodilatory effects across several vital organs, contributing to its antihypertensive efficacy. Chronic treatment with Felodipine maintains reduced peripheral resistance and blood pressure levels without inducing reflex tachycardia, highlighting its potential in long-term hypertension management (Lund-johansen, 1990).

Renal Effects

Felodipine promotes renal health by enhancing sodium and water excretion, lowering total renal vascular resistance, and potentially increasing renal blood flow in patients with compromised baseline values. These effects suggest Felodipine's utility in managing patients with hypertension and concurrent renal impairments, offering a protective aspect against progressive renal disease (Elmfeldt, Nordlander, & Edgar, 1992).

Mécanisme D'action

Target of Action

The primary target of rac Felodipine-d3 is the L-type calcium channels located on vascular smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure.

Mode of Action

rac Felodipine-d3 acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium ions into the smooth muscle cells, preventing calcium-dependent myocyte contraction and vasoconstriction . In addition to binding to L-type calcium channels, Felodipine also binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Biochemical Pathways

The action of rac Felodipine-d3 primarily affects the calcium signaling pathway. By inhibiting calcium influx, it disrupts the normal contraction and relaxation cycle of the vascular smooth muscle cells . This leads to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure .

Pharmacokinetics

The pharmacokinetics of rac Felodipine-d3 involves its metabolism via the cytochrome P450 (CYP) 3A4 enzyme . This process results in a high first-pass metabolism and low oral bioavailability . The compound exhibits stereoselective pharmacokinetics, with the active (S)-enantiomers having higher area under the curve (AUC) values than their optical antipodes .

Result of Action

The primary result of rac Felodipine-d3’s action is a reduction in blood pressure. By inhibiting the contraction of vascular smooth muscle cells, it causes vasodilation, which decreases peripheral vascular resistance and lowers blood pressure .

Action Environment

The action of rac Felodipine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect its metabolism and thereby its efficacy . Furthermore, factors such as diet, age, and health status of the individual can also impact the drug’s action and stability .

Propriétés

IUPAC Name |

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl chloride](/img/structure/B562378.png)

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)

![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)

![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)

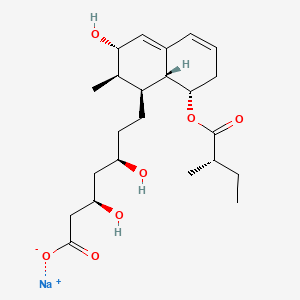

![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)